molecular formula C18H21N3O4 B2981848 4-ethoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852132-27-5

4-ethoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Cat. No. B2981848
CAS RN: 852132-27-5
M. Wt: 343.383
InChI Key: MIHBDUFEMJPJJX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related benzamide derivatives, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been achieved via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This process, involving N-hydroxysuccinimide/dicyclohexyl-carbodiimide as an activating system, highlights the potential for efficient synthesis of complex benzamide compounds (Bobeldijk et al., 1990).
  • Research on the synthesis of benzamide derivatives and their evaluation as reversible inhibitors of acetylcholinesterase demonstrates the chemical versatility and potential therapeutic applications of such compounds. The study specifically focused on 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, showing the methodology for creating high-affinity inhibitors (Brown-Proctor et al., 1999).

Potential Therapeutic Applications

  • Benzamide derivatives have been synthesized and evaluated for their anti-fatigue effects, demonstrating significant enhancement in forced swimming capacity in mice. This research suggests the potential for benzamide compounds in developing treatments for conditions related to fatigue and energy metabolism (Wu et al., 2014).
  • Novel benzamide-based compounds have been synthesized with remarkable antiavian influenza virus activity, highlighting the potential for such compounds in antiviral therapies. This study developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant in vitro activity against the H5N1 strain of the influenza A virus (Hebishy et al., 2020).

Chemical Structure and Interaction Studies

  • The synthesis and structural analysis of various benzamide derivatives, such as those involving pyrrolidine and piperidine, provide insights into the molecular configurations conducive to specific biochemical interactions. These studies contribute to understanding the structure-activity relationships essential for drug design and development (Sañudo et al., 2006).

Advanced Synthesis Techniques

  • Advanced synthesis techniques for creating benzamide analogs, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrate the chemical versatility and potential for generating novel compounds with therapeutic properties (Owton et al., 1995).

properties

IUPAC Name

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-24-15-8-6-14(7-9-15)18(23)21(16-11-13(2)25-19-16)12-20-10-4-5-17(20)22/h6-9,11H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBDUFEMJPJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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